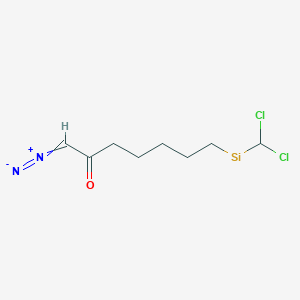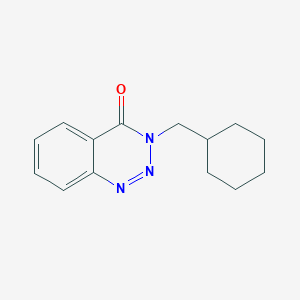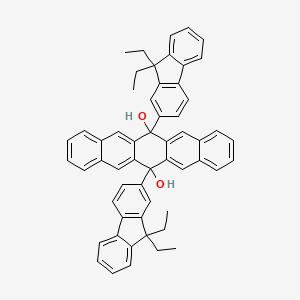
6,13-Bis(9,9-diethyl-9H-fluoren-2-YL)-6,13-dihydropentacene-6,13-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,13-Bis(9,9-diethyl-9H-fluoren-2-YL)-6,13-dihydropentacene-6,13-diol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of fluorenyl groups attached to a pentacene core, which imparts distinct electronic and photophysical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,13-Bis(9,9-diethyl-9H-fluoren-2-YL)-6,13-dihydropentacene-6,13-diol typically involves multi-step organic reactions. One common method includes the coupling of fluorenyl derivatives with pentacene precursors under controlled conditions. The reaction often requires the use of catalysts, such as palladium or nickel complexes, to facilitate the coupling process. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to ensure the compound’s purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
6,13-Bis(9,9-diethyl-9H-fluoren-2-YL)-6,13-dihydropentacene-6,13-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the fluorenyl or pentacene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups.
Aplicaciones Científicas De Investigación
6,13-Bis(9,9-diethyl-9H-fluoren-2-YL)-6,13-dihydropentacene-6,13-diol has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex organic molecules and materials.
Biology: Its unique photophysical properties make it useful in studying biological systems and processes.
Industry: Used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism by which 6,13-Bis(9,9-diethyl-9H-fluoren-2-YL)-6,13-dihydropentacene-6,13-diol exerts its effects involves interactions with molecular targets and pathways. The compound’s electronic structure allows it to participate in electron transfer processes, making it useful in electronic and photonic applications. Additionally, its ability to form stable complexes with other molecules enables its use in various chemical and biological systems.
Comparación Con Compuestos Similares
Similar Compounds
6,13-Bis(triisopropylsilylethynyl)pentacene: Known for its high charge mobility in organic semiconductors.
6,13-Diphenylpentacene: Exhibits strong photophysical properties and is used in organic electronics.
6,13-Bis(phenylethynyl)pentacene: Similar in structure but with different substituents, affecting its electronic properties.
Uniqueness
6,13-Bis(9,9-diethyl-9H-fluoren-2-YL)-6,13-dihydropentacene-6,13-diol is unique due to the presence of fluorenyl groups, which enhance its stability and electronic properties. This makes it particularly suitable for applications in organic electronics and photonics, where stability and performance are critical.
Propiedades
Número CAS |
880704-01-8 |
|---|---|
Fórmula molecular |
C56H48O2 |
Peso molecular |
753.0 g/mol |
Nombre IUPAC |
6,13-bis(9,9-diethylfluoren-2-yl)pentacene-6,13-diol |
InChI |
InChI=1S/C56H48O2/c1-5-53(6-2)45-23-15-13-21-41(45)43-27-25-39(33-47(43)53)55(57)49-29-35-17-9-11-19-37(35)31-51(49)56(58,52-32-38-20-12-10-18-36(38)30-50(52)55)40-26-28-44-42-22-14-16-24-46(42)54(7-3,8-4)48(44)34-40/h9-34,57-58H,5-8H2,1-4H3 |
Clave InChI |
IVCWHOVVWKHYNA-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4(C5=CC6=CC=CC=C6C=C5C(C7=CC8=CC=CC=C8C=C74)(C9=CC1=C(C=C9)C2=CC=CC=C2C1(CC)CC)O)O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


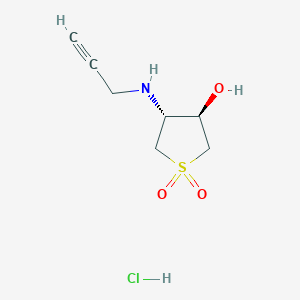
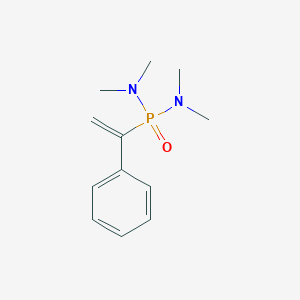


![N-Ethyl-N'-[3-(ethylamino)-1,2,4-thiadiazol-5-yl]thiourea](/img/structure/B12606254.png)
![2-[2-(3-Chloro-5-fluorophenyl)ethenyl]-3-nitrobenzoic acid](/img/structure/B12606256.png)
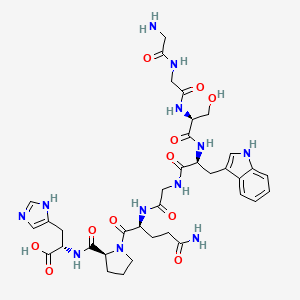
![Benzene, [[(2S)-2-[(methoxymethoxy)methyl]-3-methylbutyl]sulfonyl]-](/img/structure/B12606279.png)
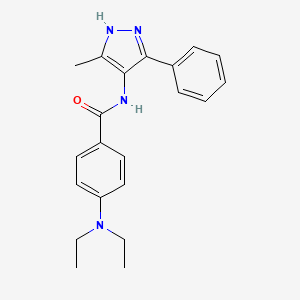

![3-[(3-Methyl-4-nitrophenoxy)methyl]-4'-(trifluoromethyl)-1,1'-biphenyl](/img/structure/B12606296.png)
![3-[2-(Cyclopenta-1,3-dien-1-yl)propan-2-yl]-2-methyl-3H-cyclopenta[a]naphthalene](/img/structure/B12606310.png)
